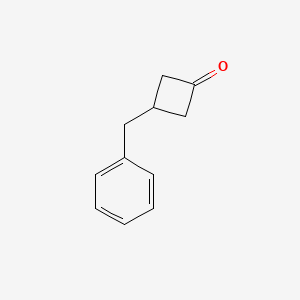

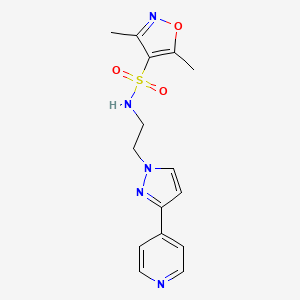

![molecular formula C22H20N4O6S B2505690 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide CAS No. 899750-99-3](/img/structure/B2505690.png)

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Comprehensive Analysis of N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide

The compound N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide is a novel molecule that is likely to possess interesting chemical and biological properties. While the specific papers provided do not directly discuss this compound, they do provide insights into similar molecular structures and their properties, which can be used to infer potential characteristics of the compound .

Synthesis Analysis

The synthesis of similar compounds typically involves the formation of pyrazole derivatives, as seen in the synthesis of a novel pyrazole derivative reported in one of the studies . The process may include the reaction of appropriate precursors under controlled conditions, often involving a ring closure reaction to form the pyrazole core, followed by subsequent functionalization to introduce various substituents.

Molecular Structure Analysis

The molecular structure of such compounds is often characterized using techniques like X-ray diffraction, FT-IR, NMR, and MS . These methods provide detailed information about the molecular geometry, conformation, and the presence of specific functional groups. For instance, the X-ray structure can reveal the crystal system and space group, as well as the conformation of the rings within the molecule .

Chemical Reactions Analysis

The reactivity of similar compounds can be inferred from their molecular structure and electronic properties. For example, the presence of electron-donating or electron-withdrawing groups can influence the reactivity of the compound towards various reagents. The planarity of certain groups linked to nitrogen atoms could support high reactivities, as observed in related studies .

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds can be diverse. The presence of hydrogen bonding, π-π stacking interactions, and other non-covalent interactions can significantly influence the solid-state structure and stability of the compound . The solvation energy values and the stability of different species in solution can be studied using computational methods like DFT . Additionally, the thermal decomposition and stability can be assessed through thermogravimetric analysis .

Scientific Research Applications

Synthesis and Anticancer Applications

Compounds with pyrazole and thiazole moieties have been synthesized and evaluated for their potential as anticancer agents. For instance, a series of 1,4-bis(1-(5-(aryldiazenyl)thiazol-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)benzenes demonstrated promising activities against hepatocellular carcinoma (HepG2) cell lines, revealing the significance of such structural components in developing anticancer agents (Gomha, Edrees, & Altalbawy, 2016).

Antimicrobial and Antifungal Properties

Additionally, the introduction of benzo[d][1,3]dioxole and thiazole rings into pyrazoline derivatives has been associated with enhanced antimicrobial and antifungal properties. A study exploring thiazolyl pyrazoline derivatives linked to the benzo[1,3]dioxole moiety confirmed their effectiveness as antimicrobial and anti-proliferative agents, suggesting the potential application of our compound of interest in similar domains (Mansour, Aboelnaga, Nassar, & Elewa, 2020).

Material Science and Photophysical Properties

In the realm of material science, specifically within the context of photophysical properties, derivatives incorporating benzo[d][1,3]dioxol moieties have been investigated. For example, the synthesis and characterization of a novel pyrazole derivative with this moiety have provided insights into its structural and electronic configurations, indicating potential applications in electronic and optoelectronic devices (Kumara, Kumar, Naveen, Kumar, & Lokanath, 2018).

properties

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O6S/c1-13-2-5-15(6-3-13)26-20(16-10-33(29,30)11-17(16)25-26)24-22(28)21(27)23-9-14-4-7-18-19(8-14)32-12-31-18/h2-8H,9-12H2,1H3,(H,23,27)(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZBPUUUAESIFAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C(=O)NCC4=CC5=C(C=C4)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

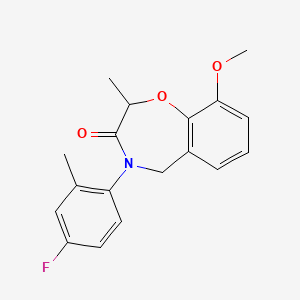

![2-(4-fluorophenyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)acetamide hydrochloride](/img/structure/B2505607.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2505608.png)

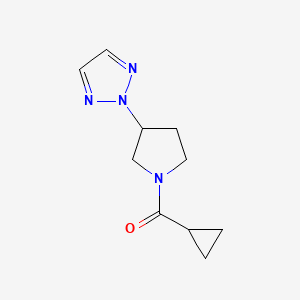

![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(3-imidazol-1-ylpropyl)-2-oxoacetamide](/img/structure/B2505615.png)

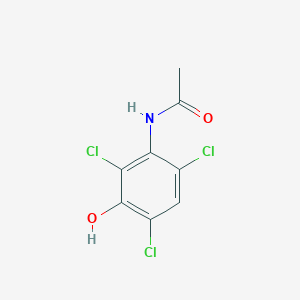

![2-Methoxy-6-{[(4-propoxybenzyl)amino]methyl}phenol](/img/structure/B2505616.png)

![7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-[(2Z)-2-[1-(3-nitrophenyl)ethylidene]hydrazinyl]purine-2,6-dione](/img/no-structure.png)

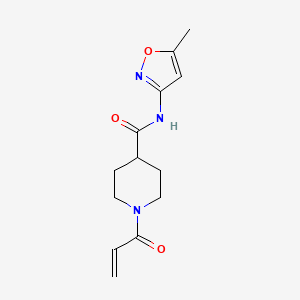

![2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2505626.png)

![2-chloro-1-[3-(3-chlorophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B2505627.png)

![N-[[1-(2-Chlorophenyl)cyclohexyl]methyl]prop-2-enamide](/img/structure/B2505629.png)